molecular formula C20H18N6O3 B11164789 methyl N-{[3-(1H-tetrazol-1-yl)phenyl]carbonyl}-L-tryptophanate

methyl N-{[3-(1H-tetrazol-1-yl)phenyl]carbonyl}-L-tryptophanate

Cat. No.: B11164789
M. Wt: 390.4 g/mol
InChI Key: ZSFRFNGRVYRJOV-SFHVURJKSA-N
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Description

METHYL 3-(1H-INDOL-3-YL)-2-{[3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]FORMAMIDO}PROPANOATE is a complex organic compound that features an indole ring, a tetrazole ring, and a formamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-(1H-INDOL-3-YL)-2-{[3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]FORMAMIDO}PROPANOATE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indole Ring: Starting from a suitable precursor, the indole ring can be synthesized through Fischer indole synthesis or other methods.

    Introduction of the Tetrazole Ring: The tetrazole ring can be introduced via cycloaddition reactions involving azides and nitriles.

    Coupling Reactions: The indole and tetrazole intermediates can be coupled using formamido linkers under specific conditions, such as the presence of coupling reagents like EDCI or DCC.

    Esterification: The final step involves esterification to introduce the methyl ester group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

METHYL 3-(1H-INDOL-3-YL)-2-{[3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]FORMAMIDO}PROPANOATE can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the tetrazole ring or the formamido group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield indole-3-carboxylic acid derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In the industry, this compound might find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of METHYL 3-(1H-INDOL-3-YL)-2-{[3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]FORMAMIDO}PROPANOATE would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 3-(1H-INDOL-3-YL)-2-{[3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]FORMAMIDO}PROPANOATE
  • METHYL 3-(1H-INDOL-3-YL)-2-{[3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]AMIDO}PROPANOATE
  • METHYL 3-(1H-INDOL-3-YL)-2-{[3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]CARBAMOYL}PROPANOATE

Uniqueness

The uniqueness of METHYL 3-(1H-INDOL-3-YL)-2-{[3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]FORMAMIDO}PROPANOATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C20H18N6O3

Molecular Weight

390.4 g/mol

IUPAC Name

methyl (2S)-3-(1H-indol-3-yl)-2-[[3-(tetrazol-1-yl)benzoyl]amino]propanoate

InChI

InChI=1S/C20H18N6O3/c1-29-20(28)18(10-14-11-21-17-8-3-2-7-16(14)17)23-19(27)13-5-4-6-15(9-13)26-12-22-24-25-26/h2-9,11-12,18,21H,10H2,1H3,(H,23,27)/t18-/m0/s1

InChI Key

ZSFRFNGRVYRJOV-SFHVURJKSA-N

Isomeric SMILES

COC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)C3=CC(=CC=C3)N4C=NN=N4

Canonical SMILES

COC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C3=CC(=CC=C3)N4C=NN=N4

Origin of Product

United States

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